molecular formula C4H2BrNO3 B7763419 4-Bromo-1,2-oxazole-3-carboxylic acid

4-Bromo-1,2-oxazole-3-carboxylic acid

Cat. No. B7763419
M. Wt: 191.97 g/mol
InChI Key: WANIKKFYGQPNDL-UHFFFAOYSA-N
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Description

4-Bromo-1,2-oxazole-3-carboxylic acid is a chemical compound with the molecular formula C4H2BrNO3 . It is a derivative of oxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .


Synthesis Analysis

The synthesis of oxazoles, including 4-Bromo-1,2-oxazole-3-carboxylic acid, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty separating from reaction mixtures .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1,2-oxazole-3-carboxylic acid consists of a five-membered ring with an oxygen atom at position 1 and a nitrogen atom at position 3 . The bromine atom is attached at the 4th position of the oxazole ring .


Chemical Reactions Analysis

Oxazoles, including 4-Bromo-1,2-oxazole-3-carboxylic acid, can undergo various chemical reactions. For instance, they can be directly arylated with high regioselectivity at both C-5 and C-2 positions . They can also participate in [2 + 2 + 1] annulation reactions .

Safety and Hazards

4-Bromo-1,2-oxazole-3-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Oxazoles, including 4-Bromo-1,2-oxazole-3-carboxylic acid, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of many commercially available drugs and have a wide spectrum of biological activities . Therefore, the development of robust synthetic methods for the generation of diverse oxazole molecules is highly desirable to accelerate the drug discovery program .

properties

IUPAC Name

4-bromo-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO3/c5-2-1-9-6-3(2)4(7)8/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANIKKFYGQPNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NO1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1,2-oxazole-3-carboxylic acid

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